

# 2,6-Dimethylquinoline methylquinolines property comparison

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## Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

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## Basic Properties of Selected Methylquinolines

The following table summarizes available data on physical properties and sources for these compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Melting Point	Purity/Availability	Source/Natural Origin
2,6-Dimethylquinoline	877-43-0	C <sub>11</sub> H <sub>11</sub> N	157.22 g/mol	57-60 °C [1] [2]	≥ 99% (GC) [2]	Roots of <i>Peucedanum praeruptorum</i> [1]
2-Methylquinoline	Information not in search results	-	-	-	-	-
5,7-Dibromo-2-methyl-8-hydroxyquinoline (Broquinaldol)	Information not in search results	-	-	-	-	-

## Experimental Data on Anticancer Mechanisms

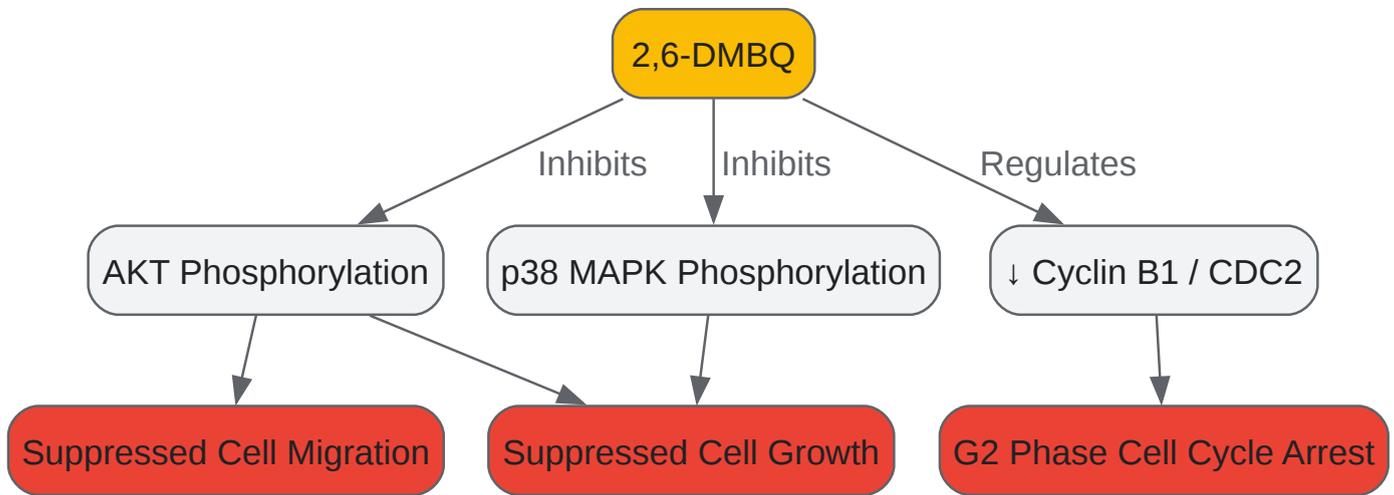
Several studies highlight the potential of 2-methylquinoline derivatives as anticancer agents, though they target different cancer types and pathways, making a direct performance comparison difficult.

- **2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ):** This compound, found in fermented wheat germ extract, demonstrated efficacy in **non-small cell lung cancer (NSCLC)** cells.
  - **Experimental Protocol:** The study assessed anchorage-dependent and independent cell growth, cell cycle distribution, and migration. Molecular mechanisms were investigated by screening various signaling kinases using western blot analysis. Specific pathway inhibitors were used in combination with 2,6-DMBQ to confirm its mechanism of action [3].
  - **Key Findings:** It suppressed cell growth and migration by inhibiting the phosphorylation of **AKT and p38 MAPK**. It also induced **G2 phase cell cycle arrest** by modulating the expression of cyclin B1 and CDC2 [3].
- **8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives:** These synthetic derivatives, particularly compound **10I**, showed high potency against **triple-negative breast cancer (TNBC) MDA-MB-468 cells**.
  - **Experimental Protocol:** Anticancer activity was evaluated via **MTT assay** on various cancer cell lines. Mechanisms were studied through western blot, flow cytometry for apoptosis and cell cycle analysis, and specific kinase inhibition assays. In vivo anti-tumor efficacy was also evaluated in a mouse model [4].
  - **Key Findings:** The derivative **10I** induced **apoptosis** (programmed cell death) by activating the **MKK7-JNK signaling pathway**. It was found to be more potent and selective than the parent compound, broquinaldol [4].

## Signaling Pathway Diagrams

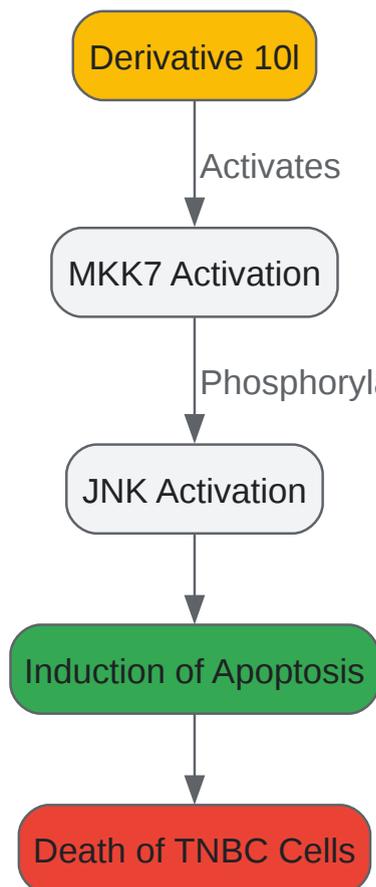
The diagrams below illustrate the key molecular mechanisms of the compounds discussed.

## 2,6-DMBQ Anticancer Mechanism in NSCLC



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## Quinoline Derivative 10I Pro-apoptotic Mechanism in TNBC



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## References

1. 2,6-Dimethylquinoline 98 877-43-0 [sigmaaldrich.com]
2. 2,6-Dimethylquinoline [chemimpex.com]
3. 2,6-DMBQ suppresses cell proliferation and migration via ... [sciencedirect.com]
4. 5,7-dibromo-2-methylquinoline derivatives as inducers of ... [sciencedirect.com]

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